Sulfasomizole
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Overview
Description
Sulfasomizole is a sulfanilamide derivative patented by Chemie Grunenthal G. m. b. H. It is an antibiotic with broad-spectrum activity, effective against a wide range of gram-positive and gram-negative organisms . This compound is well absorbed and distributed in the body, and is readily excreted in the urine .
Preparation Methods
Sulfasomizole can be synthesized through various synthetic routes. One common method involves the reaction of 4-aminobenzenesulfonamide with 3-methyl-5-isothiazole . The reaction conditions typically include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Sulfasomizole undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: This compound can undergo substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Sulfasomizole has several scientific research applications, including:
Chemistry: Used as a model compound in studies of sulfonamide chemistry and reactivity.
Biology: Investigated for its antibacterial properties and mechanisms of resistance.
Medicine: Used in the development of new antibiotics and in studies of drug metabolism and pharmacokinetics.
Industry: Employed in the synthesis of other sulfonamide derivatives and as a reference standard in analytical chemistry
Mechanism of Action
Sulfasomizole exerts its effects by inhibiting the enzyme dihydropteroate synthetase, which is involved in the bacterial synthesis of dihydrofolic acid . By preventing the condensation of pteridine with para-aminobenzoic acid, this compound effectively inhibits bacterial growth and replication . This mechanism targets the folate synthesis pathway, which is essential for bacterial survival.
Comparison with Similar Compounds
Sulfasomizole is similar to other sulfonamide antibiotics such as sulfamethizole and sulfisoxazole . it has unique properties that distinguish it from these compounds:
Sulfamethizole: Similar in structure but has different pharmacokinetic properties and spectrum of activity.
Sulfisoxazole: Also a sulfonamide antibiotic but with a different mechanism of action and clinical applications.
These similarities and differences highlight the unique aspects of this compound, making it a valuable compound in both research and clinical settings.
Properties
CAS No. |
632-00-8 |
---|---|
Molecular Formula |
C10H11N3O2S2 |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
4-amino-N-(3-methyl-1,2-thiazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H11N3O2S2/c1-7-6-10(16-12-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6,13H,11H2,1H3 |
InChI Key |
JVYKJZPZFIUYAB-UHFFFAOYSA-N |
SMILES |
CC1=NSC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Canonical SMILES |
CC1=NSC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
melting_point |
192.0 °C |
Key on ui other cas no. |
632-00-8 |
solubility |
0.08 M |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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